5-Ethyl-5-methylpyrrolidin-2-one
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Overview
Description
5-Ethyl-5-methylpyrrolidin-2-one is a five-membered nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidin-2-one, which is a versatile scaffold widely used in medicinal chemistry due to its biological activity and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methylpyrrolidin-2-one can be achieved through various methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the reaction of ethyl levulinate with nitro compounds in the presence of a nanosized platinum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the condensation of aldehydes in the presence of ammonia. This method is efficient and allows for the production of the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using nitric acid, leading to the formation of nicotinic acid.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles.
Major Products
The major products formed from these reactions include nicotinic acid and other pyridine derivatives .
Scientific Research Applications
5-Ethyl-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to interact with various biological targets due to its structural features.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A closely related compound with similar structural features and biological activities.
Pyrrolidine-2,5-dione: Another derivative with significant biological activity.
Prolinol: A compound with a similar nitrogen-containing ring structure.
Uniqueness
5-Ethyl-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-ethyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-7(2)5-4-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
ONPSGGXNIQWLNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)N1)C |
Origin of Product |
United States |
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